molecular formula C8H13NO3 B11913861 (S)-2-(Cyclobutanecarboxamido)propanoic acid

(S)-2-(Cyclobutanecarboxamido)propanoic acid

Cat. No.: B11913861
M. Wt: 171.19 g/mol
InChI Key: DDOSHTXABJZKFX-YFKPBYRVSA-N
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Description

(S)-2-(Cyclobutanecarboxamido)propanoic acid is a chiral compound featuring a cyclobutane ring attached to a carboxamide group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of (S)-2-(Cyclobutanecarboxamido)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials to ensure the process is economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Cyclobutanecarboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The propanoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The cyclobutane ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the carboxamide group.

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Amines.

    Substitution: Halogenated cyclobutane derivatives.

Scientific Research Applications

(S)-2-(Cyclobutanecarboxamido)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to construct complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-(Cyclobutanecarboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This can lead to various biological effects, including inhibition or activation of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Cyclobutanecarboxamido)propanoic acid is unique due to its combination of a cyclobutane ring, carboxamide group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2S)-2-(cyclobutanecarbonylamino)propanoic acid

InChI

InChI=1S/C8H13NO3/c1-5(8(11)12)9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)/t5-/m0/s1

InChI Key

DDOSHTXABJZKFX-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1CCC1

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCC1

Origin of Product

United States

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